molecular formula C₂₆H₃₁NO₈ B1139877 Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester CAS No. 104371-51-9

Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester

Cat. No. B1139877
CAS RN: 104371-51-9
M. Wt: 485.53
InChI Key:
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Description

Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester is a compound involved in the synthesis of various derivatives of muramic and isomuramic acids, crucial for studying bacterial cell walls and other biochemical pathways. Its synthesis and analysis contribute to understanding the structure and function of peptidoglycan, a vital component of bacterial cell walls.

Synthesis Analysis

The synthesis of Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester involves several steps, starting from 2-acetamido-2-deoxy-D-glucose leading to its benzylidene derivatives through large-scale preparation and chromatographic separation (Gross & Rimpler, 1986). Various methods, including the Wittig-Horner reaction and base-catalyzed β-elimination, have been employed to synthesize related N-benzyloxycarbonyl-α-dehydroamino acid methyl esters (Shin, Takahashi, & Yonezawa, 1990).

Molecular Structure Analysis

The molecular structure of derivatives of Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester has been analyzed through various spectroscopic methods, including 1H and 13C NMR characterisation, revealing detailed insights into their stereochemical properties (Ragoussis, Leondiadis, Livaniou, & Evangelatos, 1997).

Chemical Reactions and Properties

The compound's reactivity has been explored in the synthesis of muramyl peptide derivatives, highlighting its versatility in forming bioactive molecules (Lefrancier et al., 2009). These studies demonstrate the compound's pivotal role in synthesizing molecules with potential immunological activities.

Physical Properties Analysis

Investigations into the physical properties of Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester and its derivatives are crucial for understanding their solubility, stability, and overall behavior in various conditions, essential for their application in synthesis and biological studies. However, specific studies detailing these aspects were not identified in the search, indicating a gap in the literature.

Chemical Properties Analysis

The chemical properties, including reactivity under different conditions, stability, and interactions with other molecules, are fundamental for utilizing Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester in further chemical synthesis and biological applications. Detailed studies, such as those exploring the synthesis of N-acetyl-muramyl-L-alanyl-D-glutamic-alpha-amide derivatives, provide insights into its chemical behavior (Ishida et al., 1989).

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the synthesis of orthogonally protected muramic acid building blocks for solid-phase peptide synthesis, highlighting its importance in the preparation of peptide natural products containing oligo(poly)saccharide moieties. This demonstrates the compound's role in facilitating the synthesis of complex biochemical structures (Vlahoviček-Kahlina & Jakas, 2015).

  • Investigations into the conformation analysis of related compounds have provided insights into their structural behavior, such as the chair conformation of glucopyranose and 1,3-dioxane rings, which are crucial for understanding the stereochemical outcomes of glycosylation reactions (Kojic´ Prodica & Spek, 2010).

Applications in Biochemical Synthesis

  • The compound serves as a key intermediate in the synthesis of β-cycloalkylglycosides of Muramyl Dipeptide, demonstrating its utility in the creation of molecules with potential immunostimulatory properties. This application underscores the compound's relevance in medicinal chemistry and vaccine development (Zemlyakov, Tsikalova, & Tsikalov, 2017).

  • Another study explored the synthesis of N-Acetylmuramyl-L-Alanyld-Isoglutamine α-Phenylglycoside from related precursors, highlighting the compound's significance in the synthesis of glycopeptides. Such research is pivotal for the development of novel therapeutic agents, particularly in the area of bacterial infection and immune response (Zemlyakov, Tsikalova, & Tsikalov, 2020).

Role in Molecular Research and Development

  • The compound's applications extend to the study of molecular interactions, such as in the synthesis and reactions of 4‐(Aminoaryl)methylene‐2‐aryl‐2‐imidazolin-5‐ones, where it is used to investigate the acetylation and benzoylation reactions. This research contributes to the broader understanding of chemical reactivity and the development of novel synthetic methodologies (Shafi et al., 2005).

properties

IUPAC Name

methyl (2R)-2-[[(6S,7S,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO8/c1-16(24(29)30-3)33-23-21(27-17(2)28)26(31-14-18-10-6-4-7-11-18)34-20-15-32-25(35-22(20)23)19-12-8-5-9-13-19/h4-13,16,20-23,25-26H,14-15H2,1-3H3,(H,27,28)/t16-,20?,21+,22-,23-,25?,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYOCWILIJFUOR-KVFANMLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)O[C@@H]1[C@@H]([C@H](OC2[C@H]1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester

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